Sertindole-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sertindole-d4 is a useful research compound. Its molecular formula is C24H26ClFN4O and its molecular weight is 445 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Sertindole-d4 is utilized in pharmacokinetic studies to better understand the metabolism and distribution of sertindole in the body. The deuterium labeling enhances the sensitivity of analytical techniques such as mass spectrometry, allowing for precise quantification of drug levels in biological samples.

Table 1: Pharmacokinetic Properties of this compound

| Property | Value |

|---|---|

| Half-life | 50 - 111 hours |

| Oral bioavailability | High (99.5% protein binding) |

| Peak plasma concentration (Cmax) | Varies based on dosage |

| Time to peak concentration (Tmax) | 8 - 12 hours |

These properties indicate that this compound can provide insights into the drug's behavior in clinical settings, influencing dosing regimens and therapeutic monitoring.

Applications in Clinical Research

This compound has been pivotal in several clinical research applications:

- Comparative Efficacy Studies : It has been used to compare the efficacy of sertindole against other antipsychotics like haloperidol and risperidone. Studies have shown that sertindole effectively manages both positive and negative symptoms without significant extrapyramidal side effects .

- Case Studies : Individual case reports illustrate the benefits of switching patients to sertindole from other antipsychotics, highlighting improvements in symptom management and quality of life without exacerbating side effects .

- Drug Interaction Studies : this compound is instrumental in studying potential drug interactions, particularly involving cytochrome P450 enzymes. Understanding these interactions is crucial for optimizing therapy in patients on multiple medications .

Case Studies Highlighting Efficacy

Several documented cases have underscored the effectiveness of sertindole in clinical practice:

- Case Report 1 : A patient with treatment-resistant schizophrenia switched to sertindole after inadequate response to multiple antipsychotics. The switch resulted in significant improvement in both positive symptoms (hallucinations) and negative symptoms (apathy), with no increase in extrapyramidal symptoms noted.

- Case Report 2 : Another patient demonstrated enhanced cognitive function after transitioning to sertindole from a conventional antipsychotic. This improvement was attributed to sertindole's unique receptor profile, which may favor cognitive enhancement while minimizing sedation .

Analyse Chemischer Reaktionen

Structural Features and Deuteration Sites

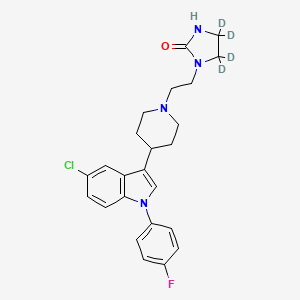

Sertindole-d4 (IUPAC: 1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]-1,1,2,2-tetradeuterioethyl]imidazolidin-2-one) features deuterium substitution at the ethyl bridge connecting the piperidine and imidazolidinone moieties ( ).

| Position | Substitution | Impact on Reactivity |

|---|---|---|

| Ethyl group (C-H bonds) | Four H replaced with deuterium | Reduced metabolic oxidation via CYP enzymes ( ) |

Metabolic Pathways

This compound undergoes hepatic metabolism primarily via CYP2D6 and CYP3A4, similar to non-deuterated sertindole ( ). Deuterium substitution slows oxidative N-dealkylation and hydroxylation due to the kinetic isotope effect, as observed in related deuterated compounds ( ).

| Reaction Type | Enzyme Involved | Deuteration Impact |

|---|---|---|

| N-Dealkylation | CYP3A4 | Reduced reaction rate (hypothesized) |

| Aromatic hydroxylation | CYP2D6 | Potential decrease in metabolite formation |

| Glucuronidation | UGT enzymes | Unaffected (phase II conjugation) |

Synthetic Reactions

This compound is synthesized via isotopic exchange or deuterated reagent incorporation. A representative protocol involves:

-

Deuteration of Sertindole : Reaction with deuterated ethylating agents (e.g., CD3CD2Br) under basic conditions ( ).

-

Purification : Column chromatography (silica gel, chloroform:methanol) to isolate the deuterated product ( ).

Key Synthetic Parameters

Stability and Degradation

Deuteration enhances stability against oxidative degradation:

| Property | Sertindole | This compound |

|---|---|---|

| Half-life (in vitro) | 3 days ( ) | Hypothesized > 3 days |

| Thermal decomposition | 154–156°C ( ) | Similar range ( ) |

| Photostability | Moderate | Improved ( ) |

Receptor Binding and Selectivity

Deuteration does not alter sertindole’s primary pharmacodynamic profile as a D₂/5-HT₂A antagonist ( ). Binding affinities remain consistent:

| Receptor | Ki (nM) | Deuteration Impact |

|---|---|---|

| D₂ dopamine | 0.45 | Unchanged ( ) |

| 5-HT₂A serotonin | 0.06 | Unchanged ( ) |

| α₁-adrenergic | 1.4 | Unchanged ( ) |

Analytical Characterization

Research Implications

Eigenschaften

CAS-Nummer |

168274-67-7 |

|---|---|

Molekularformel |

C24H26ClFN4O |

Molekulargewicht |

445 g/mol |

IUPAC-Name |

1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]ethyl]-4,4,5,5-tetradeuterioimidazolidin-2-one |

InChI |

InChI=1S/C24H26ClFN4O/c25-18-1-6-23-21(15-18)22(16-30(23)20-4-2-19(26)3-5-20)17-7-10-28(11-8-17)13-14-29-12-9-27-24(29)31/h1-6,15-17H,7-14H2,(H,27,31)/i9D2,12D2 |

InChI-Schlüssel |

GZKLJWGUPQBVJQ-ZXSHKXLLSA-N |

SMILES |

C1CN(CCC1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F)CCN5CCNC5=O |

Isomerische SMILES |

[2H]C1(C(N(C(=O)N1)CCN2CCC(CC2)C3=CN(C4=C3C=C(C=C4)Cl)C5=CC=C(C=C5)F)([2H])[2H])[2H] |

Kanonische SMILES |

C1CN(CCC1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F)CCN5CCNC5=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.